molecular formula C18H19N5O B2711351 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea CAS No. 2320213-01-0

3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea

Cat. No.: B2711351
CAS No.: 2320213-01-0
M. Wt: 321.384
InChI Key: HDSVDPCSOGJMJE-UHFFFAOYSA-N
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Description

3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both aromatic and heterocyclic components, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea typically involves the reaction of an appropriate isocyanate with an amine. The general reaction can be represented as follows:

R-NCO + R’-NH2R-NH-CO-NH-R’\text{R-NCO + R'-NH}_2 \rightarrow \text{R-NH-CO-NH-R'} R-NCO + R’-NH2​→R-NH-CO-NH-R’

In this case, the isocyanate would be derived from 2-methylphenyl isocyanate, and the amine would be a derivative of 2-methyl-5-pyridin-4-ylpyrazole. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might involve more efficient and cost-effective methods, such as continuous flow reactors or microwave-assisted synthesis. These methods can enhance the reaction rate and yield while minimizing the use of hazardous solvents.

Chemical Reactions Analysis

Types of Reactions

3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where urea derivatives have shown efficacy.

    Industry: In the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(pyridin-4-ylmethyl)urea: Lacks the methyl groups present in the target compound.

    1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea: Contains a chlorine atom instead of a methyl group.

    1-(2-Methylphenyl)-3-(pyridin-4-ylmethyl)urea: Similar structure but lacks the pyrazole ring.

Uniqueness

3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea is unique due to the presence of both a pyrazole ring and a pyridine ring, along with methyl groups that can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-13-5-3-4-6-16(13)21-18(24)20-12-15-11-17(22-23(15)2)14-7-9-19-10-8-14/h3-11H,12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSVDPCSOGJMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC(=NN2C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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